N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine is a synthetic organic compound classified under guanidines. It features a pyrimidine ring with methyl substitutions at positions 4 and 6, and a phenyl ring with a trifluoromethyl group at the meta position. This compound has garnered interest in various fields of scientific research due to its unique structural characteristics and potential biological activities. Its chemical formula is , and it has a CAS number of 94828-52-1 .
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine typically involves several key steps:
In industrial settings, these synthetic routes may be adapted for larger-scale production using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are employed to achieve high purity levels of the compound.
The molecular structure of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine can be depicted as follows:
The compound's three-dimensional configuration allows for specific interactions with biological targets, contributing to its potential efficacy in various applications.
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to the active site of an enzyme can inhibit its activity, thereby modulating associated biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating penetration through cell membranes to reach intracellular targets .
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine has potential applications in various scientific fields:
The compound's unique structure and reactivity make it a valuable candidate for further research and application development across multiple domains within chemistry and biology.
The guanidine group (–NH–C(=NH)–NH₂) represents a cornerstone of bioactive molecule design due to its exceptional basicity and hydrogen-bonding capability. With a pKa >13 in its unsubstituted form, guanidine exists predominantly as the resonance-stabilized guanidinium cation at physiological pH, enabling strong electrostatic interactions with biological targets such as enzymes, receptors, and nucleic acids [1] [4]. This cationic character facilitates binding to phosphate groups in DNA/RNA and catalytic sites in proteases, making it invaluable for designing enzyme inhibitors. The planar symmetry of the guanidinium group allows for bidentate or tridentate hydrogen bonding, which significantly enhances binding affinity and specificity in molecular recognition events [7].
Recent crystallographic studies of N,N′-disubstituted guanidines reveal that their tautomeric behavior is critically influenced by substituent electronic properties. Electron-donating groups (e.g., alkyl chains) favor the cis–trans tautomer with shorter C=N bonds directed toward the electron-rich substituent (avg. 1.30 Å), while electron-withdrawing aryl groups (e.g., trifluoromethylphenyl) shift equilibrium toward cis–cis tautomers with elongated C–N bonds (1.35 Å). This structural flexibility allows precise tuning of drug-receptor interactions. For example, in the compound N-(4,6-dimethylpyrimidin-2-yl)-N′-[3-(trifluoromethyl)phenyl]guanidine, the electron-withdrawing trifluoromethyl group enhances the tautomeric stability of the guanidine linkage, potentially optimizing target engagement [7].
Table 1: Structural Parameters of Guanidine Derivatives from X-ray Crystallography
Substituent Pattern | Dominant Tautomer | Bond Length (C=N) | Bond Length (C–N) |
---|---|---|---|
N-Alkyl, N′-pyrimidinyl | cis–trans | 1.30–1.31 Å | 1.34–1.35 Å |
N-Aryl (electron-deficient), N′-pyrimidinyl | cis–cis | 1.35 Å | 1.30–1.31 Å |
Symmetric diaryl | trans–trans | 1.31 Å | 1.33 Å |
Beyond molecular recognition, the guanidine moiety profoundly influences physicochemical properties. Its high polarity improves aqueous solubility—a critical factor for bioavailability—while its charge enables membrane penetration via active transport mechanisms. These features are exploited in antimicrobial agents like polyhexamethylene guanidine (PHMG), where the polymer’s cationic nature disrupts bacterial membranes [6]. In neurology, guanidine derivatives enhance neuromuscular transmission by increasing acetylcholine release at synapses, demonstrating therapeutic potential for conditions like Lambert-Eaton myasthenic syndrome [4].
Pyrimidine, a six-membered heterocycle featuring two nitrogen atoms at positions 1 and 3, serves as a privileged scaffold in medicinal chemistry due to its isosteric mimicry of purine bases. This structural similarity enables pyrimidine derivatives to interfere with nucleotide metabolism, DNA synthesis, and kinase signaling pathways. Historically, pyrimidine-based drugs emerged with the development of 5-fluorouracil (antimetabolite, 1957) and trimethoprim (antibacterial, 1962), establishing the scaffold’s versatility for diverse therapeutic applications [8].
The fusion of guanidine and pyrimidine pharmacophores, as seen in N-(4,6-dimethylpyrimidin-2-yl)-N′-[3-(trifluoromethyl)phenyl]guanidine, creates multifunctional ligands with enhanced target affinity. The 4,6-dimethylpyrimidin-2-yl group contributes to this synergy through:
Contemporary drug design exploits pyrimidine’s synthetic versatility to develop kinase inhibitors. For example, pyrido[2,3-d]pyrimidines inhibit tyrosine kinases (e.g., EGFR), extracellular regulated kinases (ERK), and phosphoinositide 3-kinases (PI3K) through competitive binding at ATP sites. Systematic structure-activity relationship (SAR) studies reveal that substitutions at C2 and C6 positions significantly influence potency against cancer cell lines:
Table 2: Clinically Significant Pyrimidine-Based Pharmacophores
Compound Class | Key Derivatives | Therapeutic Target | Biological Activity |
---|---|---|---|
Pyrimidine diamines | Piritrexim | Dihydrofolate reductase (DHFR) | Antifolate, anticancer |
Pyrazolopyrimidines | Pyrazolo[4,3-d]pyrimidines | Cyclin-dependent kinases | Cell cycle arrest |
Pyridopyrimidines | PD-173955 | BCR-ABL tyrosine kinase | Chronic myeloid leukemia |
Quinazolines | Gefitinib, Erlotinib | EGFR tyrosine kinase | Non-small cell lung cancer |
Recent advances focus on molecular hybridization, exemplified by compounds integrating pyrimidine with guanidine. Such hybrids show promise against resistant cancers by simultaneously inhibiting multiple oncogenic pathways. The trifluoromethylphenyl group in N-(4,6-dimethylpyrimidin-2-yl)-N′-[3-(trifluoromethyl)phenyl]guanidine further enhances membrane permeability and metabolic stability via reduced CYP450-mediated oxidation [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: